
2-(4-Fluoro-2-methylphenyl)piperazine
Descripción general
Descripción
“2-(4-Fluoro-2-methylphenyl)piperazine” is a chemical compound with the molecular formula C11H15FN2. It is a white to yellow solid at room temperature . The IUPAC name for this compound is (2S)-2-(4-fluoro-2-methylphenyl)piperazine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of research in recent years. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H17Cl2FN2 . The molecular weight of this compound is 267.17 .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Fe-catalyzed synthesis of Flunarizine : Flunarizine, a drug used for migraines and epilepsy, is synthesized using 2-(4-Fluoro-2-methylphenyl)piperazine. This process involves a regioselective metal-catalyzed amination and the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Radiolabeled Compounds for PET Imaging
- [18F]p-MPPF in PET imaging : [18F]p-MPPF, a radiolabeled compound including this compound, is used in PET imaging for studying the serotonergic neurotransmission (Plenevaux et al., 2000).
Medicinal Chemistry Applications
- Piperazine-1-yl-1H-indazole derivatives : These derivatives, including this compound, are crucial in medicinal chemistry, showing potential for various applications after being characterized by spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Antibacterial Applications
- Synthesis of Quinolone Antibacterials : The synthesis of novel quinolones involves using this compound. These compounds have demonstrated significant in vitro antibacterial activity (Ziegler et al., 1990).
Pharmacological Characterization
- Discovery of Vestipitant : Vestipitant, a potent NK1 receptor antagonist, was developed through the chemical exploration of N-phenylpiperazine analogues, including this compound. Its preclinical profile led to its selection as a drug candidate (Di Fabio et al., 2009).
Antitumor Activity
- Antitumor Activity of 1,2,4-Triazole Schiff Bases : Novel 1,2,4-triazole Schiff bases containing this compound exhibited promising inhibitory activity against tumor cells. These compounds represent a significant advancement in the development of new antitumor agents (Ding et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Fluoro-2-methylphenyl)piperazine is the Neurokinin 1 receptor . This receptor plays a crucial role in the transmission of pain signals in the central nervous system and is also involved in various physiological processes, including the regulation of mood, anxiety, stress, and emesis.
Biochemical Pathways
Result of Action
Given its interaction with the Neurokinin 1 receptor, it is likely to influence cellular processes regulated by this receptor, potentially leading to changes in pain perception and other physiological responses .
Safety and Hazards
The safety information for “2-(4-Fluoro-2-methylphenyl)piperazine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(4-fluoro-2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYANWVNTGDQHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



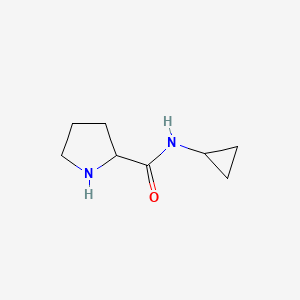

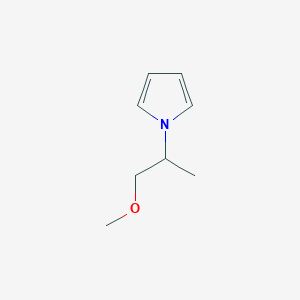

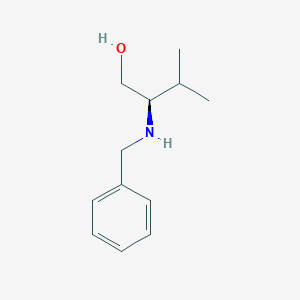
![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)

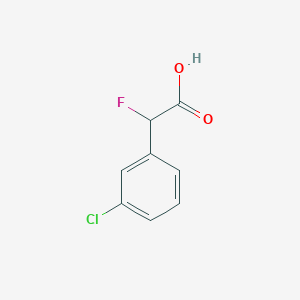
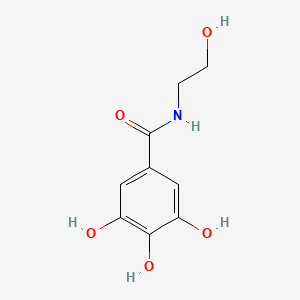

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)
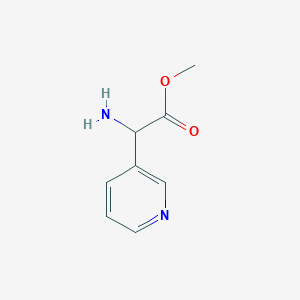

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)